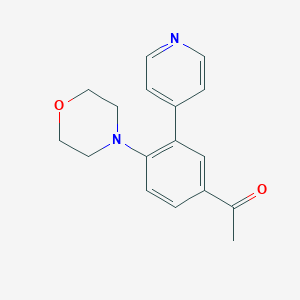

1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" involves multiple steps, including rearrangement, condensation, and nucleophilic substitution reactions. For instance, the compound "3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one" is synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, showcasing the complex synthesis pathways involving this class of compounds (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives of "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" has been elucidated using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Single crystal X-ray crystallography has determined the structure of some compounds, revealing key features such as intramolecular hydrogen bonding and chair conformation of the morpholine fragment (Aljohani et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" derivatives highlight their reactivity and potential for generating a wide range of biologically active molecules. These compounds have been involved in reactions such as Mannich reactions, Buchwald–Hartwig amination, and cyclization reactions, leading to products with diverse biological activities (Thanusu et al., 2010).

Physical Properties Analysis

The physical properties of "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" derivatives, such as melting points and solubility, are crucial for their application in various scientific fields. These properties are often determined alongside the synthesis and structural analysis to ensure the compounds' suitability for further biological evaluation and application.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, define the potential applications of "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" derivatives. Studies have shown that these compounds exhibit significant biological activities, such as antimicrobial and anti-inflammatory effects, highlighting their importance in medicinal chemistry and pharmaceutical research (Helal et al., 2015).

Applications De Recherche Scientifique

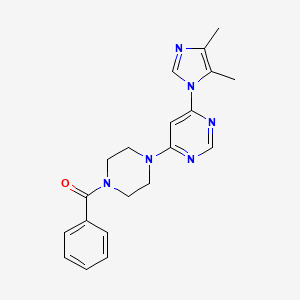

Microwave-Assisted Synthesis of Mono- and Disubstituted Derivatives

A study developed an efficient microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone, demonstrating a novel alternative for the synthesis of mono- and disubstituted Mannich bases. This method is characterized by its short reaction time, non-catalytic nature, and reproducibility on a gram scale. The study further provides detailed characterization of the compounds, including X-ray crystallography for selected derivatives, highlighting the structural features like intramolecular hydrogen bonding and π–π stack interactions (Aljohani et al., 2019).

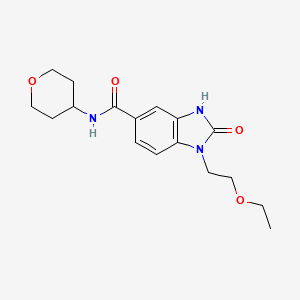

Antibacterial Activity of Novel Pyrimidines and Thiazolidinones

Another research focused on the synthesis of novel pyrimidines and thiazolidinones derivatives through microwave irradiation. The compounds were synthesized from 1-(4-morpholinophenyl) ethanone and screened for antibacterial activity. This study exemplifies the potential biological applications of derivatives of 1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Docking Study for Antibacterial Activity

A molecular docking study of novel synthesized pyrazole derivatives, starting from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, explored the binding interaction of these compounds with selected bacterial proteins. This study underscores the significance of structural modifications in enhancing antibacterial activity and provides insights into the molecular basis of such effects (Khumar, Ezhilarasi, & Prabha, 2018).

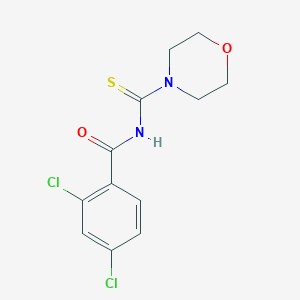

Anti-inflammatory Activity of Thiophene Derivatives

Research on the synthesis and characterization of thiophene derivatives from 1-(4-morpholinophenyl)ethanone has revealed promising anti-inflammatory activity. The study details the synthesis process, molecular modeling, and evaluation of anti-inflammatory activity, indicating the therapeutic potential of these compounds in treating inflammation-related conditions (Helal et al., 2015).

Synthesis and Characterization of Complexes

A study on the solvent effect on neutral Co (II) complexes of paeonol derivative, including derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone, highlights the influence of crystallization solvents on molecular stability and packing, providing insights into the design and synthesis of metal complexes with tailored properties (Patel et al., 2019).

Propriétés

IUPAC Name |

1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-13(20)15-2-3-17(19-8-10-21-11-9-19)16(12-15)14-4-6-18-7-5-14/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHUCSHYZYRFLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)

![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)

![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)